
2-Iodoethyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodoethyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of an iodine atom, an ethyl group, and two chlorophosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl Phosphorodichloridate typically involves the reaction of 2-iodoethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
2-Iodoethanol+Phosphorus Oxychloride→2-Iodoethyl Phosphorodichloridate+Hydrogen Chloride
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodoethyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-iodoethanol and phosphoric acid derivatives.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-azidoethyl phosphorodichloridate, 2-thioethyl phosphorodichloridate, and 2-alkoxyethyl phosphorodichloridate.
Hydrolysis: Products include 2-iodoethanol and phosphoric acid derivatives.
Oxidation: Products include phosphoric acid derivatives with higher oxidation states.
Applications De Recherche Scientifique
2-Iodoethyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various phosphorus-containing compounds.
Bioconjugation: The compound can be used to introduce phosphorus-containing groups into biomolecules for labeling or modification purposes.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the preparation of phosphorus-containing polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Iodoethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds and the iodine-ethyl group. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-carbon or phosphorus-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl Phosphorodichloridate: Similar in structure but with a bromine atom instead of iodine.
2-Chloroethyl Phosphorodichloridate: Contains a chlorine atom instead of iodine.
2-Fluoroethyl Phosphorodichloridate: Contains a fluorine atom instead of iodine.
Uniqueness
2-Iodoethyl Phosphorodichloridate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reaction kinetics and product distributions.
Propriétés
Formule moléculaire |
C2H4Cl2IO2P |
|---|---|
Poids moléculaire |
288.83 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-2-iodoethane |
InChI |
InChI=1S/C2H4Cl2IO2P/c3-8(4,6)7-2-1-5/h1-2H2 |
Clé InChI |
VCYDQROMEZBLFE-UHFFFAOYSA-N |
SMILES canonique |
C(CI)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


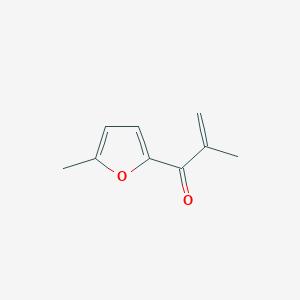

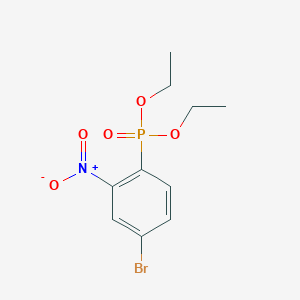

![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
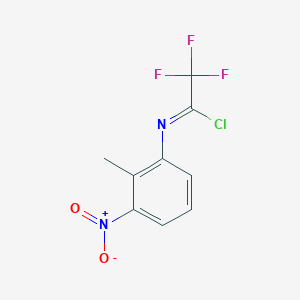

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
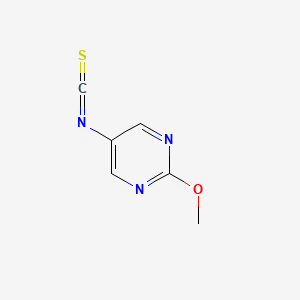

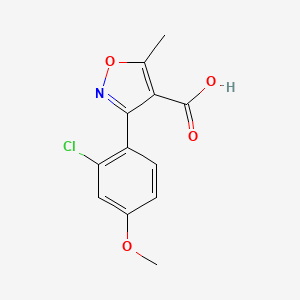
![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
